molecular formula C11H9N3O5S B2750738 4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid CAS No. 114833-30-6

4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid

Cat. No. B2750738
CAS RN: 114833-30-6
M. Wt: 295.27
InChI Key: LQHJILZMMCKEKG-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules. It is often used in drug discovery due to its diverse biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Benzothiazole compounds can undergo various chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their biological activity. For example, some benzothiazole derivatives have shown potent inhibition against M. tuberculosis .

Future Directions

The future directions in the field of benzothiazole research could involve the development of new synthetic methods, exploration of their biological activities, and their application in drug discovery .

properties

IUPAC Name

4-[(6-nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5S/c15-9(3-4-10(16)17)13-11-12-7-2-1-6(14(18)19)5-8(7)20-11/h1-2,5H,3-4H2,(H,16,17)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHJILZMMCKEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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